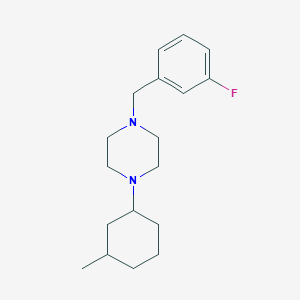

1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine

Description

1-(3-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a piperazine derivative characterized by a fluorinated benzyl group at the N1 position and a 3-methylcyclohexyl substituent at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, including interactions with neurotransmitter receptors (e.g., dopamine, serotonin) and cytotoxic properties . The 3-fluorobenzyl moiety may enhance metabolic stability and receptor binding due to fluorine’s electronegativity, while the 3-methylcyclohexyl group contributes to lipophilicity, influencing pharmacokinetic properties like blood-brain barrier penetration .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2/c1-15-4-2-7-18(12-15)21-10-8-20(9-11-21)14-16-5-3-6-17(19)13-16/h3,5-6,13,15,18H,2,4,7-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUUGBGZAAIOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the reaction of 3-fluorobenzyl chloride with 4-(3-methylcyclohexyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Properties

1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is primarily recognized for its role as a serotonin receptor modulator . Its structural characteristics allow it to interact with various serotonin receptor subtypes, particularly the 5-HT_1A and 5-HT_2A receptors. This interaction suggests potential applications in treating mood disorders, anxiety, and other neuropsychiatric conditions.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. By modulating serotonin levels in the brain, these compounds can alleviate symptoms of depression and anxiety.

Neuroprotective Properties

Studies have shown that this compound may possess neuroprotective effects against oxidative stress and neuroinflammation. This suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-anxiety Effects

The anxiolytic properties of this compound are attributed to its action on serotonin receptors, which play a crucial role in regulating mood and anxiety levels. This makes it a candidate for further investigation in anxiety disorders.

Case Studies and Research Findings

Several studies have explored the applications of similar piperazine derivatives, providing insights into their efficacy and safety profiles:

- Study on Antidepressant Activity : A study demonstrated that a related piperazine compound significantly reduced depressive behaviors in rodent models by enhancing serotonergic transmission (source: PMC2596069) .

- Neuroprotection Against Oxidative Stress : Research indicated that piperazine derivatives could protect neuronal cells from oxidative damage induced by toxins, suggesting their potential use in treating neurodegenerative conditions (source: PMC8243516) .

- Clinical Trials for Anxiety Disorders : Ongoing clinical trials are assessing the efficacy of piperazine-based compounds in treating generalized anxiety disorder, with preliminary results showing promise (source: WO2012065953A1) .

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Substituents

Key Observations :

Receptor Selectivity: TFMPP () exhibits high selectivity for 5-HT1B receptors, attributed to its electron-withdrawing trifluoromethyl group enhancing binding pocket interactions. In contrast, the 3-fluorobenzyl group in the target compound may favor interactions with dopamine D2 or serotonin receptors, though specific data are lacking . trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine () demonstrates nanomolar affinity for 5-HT1A receptors, suggesting that cyclohexyl substituents with aromatic groups (e.g., methoxyphenyl) enhance receptor subtype specificity .

Cytotoxicity :

- Derivatives like 1-(4-chlorobenzhydryl)piperazine () show potent cytotoxicity (IC50: 2–10 µM) against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cells. The absence of a fluorinated benzyl group in these analogues highlights the role of electron-deficient aromatic rings in DNA intercalation or topoisomerase inhibition .

Metabolic Stability and Structural Modifications

- Meclozine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)-methyl]-piperazine) undergoes extensive hepatic metabolism, producing 11 metabolites via oxidation and glucuronidation (). The 3-fluorobenzyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogues .

- Benzylpiperazine (BZP) derivatives () exhibit psychostimulant effects but suffer from rapid clearance. The 3-methylcyclohexyl group in the target compound could prolong half-life by reducing cytochrome P450-mediated oxidation .

Structural-Activity Relationship (SAR) Insights

- Substituent Position :

- Cyclohexyl Modifications :

- The 3-methyl group on the cyclohexyl ring likely enhances conformational rigidity, mimicking the bioactive conformation of trans-4-arylcyclohexyl piperazines in .

Biological Activity

1-(3-Fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a compound belonging to the piperazine family, which has garnered attention for its potential biological activities. Piperazines are known for their diverse pharmacological properties, including effects on the central nervous system (CNS), antimicrobial activity, and potential applications in treating various diseases. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that may include the reaction of 3-fluorobenzyl chloride with 4-(3-methylcyclohexyl)piperazine under controlled conditions. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Pharmacological Properties

This compound exhibits several pharmacological properties:

- CNS Activity : Piperazine derivatives have been studied for their effects on neurotransmitter systems. For instance, compounds in this class can influence dopamine and norepinephrine levels in the brain, potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases .

- Antimicrobial Activity : Some piperazine derivatives have shown promising antimicrobial properties, which are crucial in combating antibiotic-resistant strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anticancer Potential : Preliminary studies indicate that certain piperazine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of piperazines suggests that modifications on the aromatic ring or side chains can significantly affect biological activity. For example, the presence of a fluorine atom in the 3-position of the benzyl group may enhance lipophilicity and receptor binding affinity, influencing the overall pharmacological profile .

Case Studies

Q & A

Q. What are the established synthetic methodologies for 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example:

- Step 1 : React 1-(3-fluorobenzyl)piperazine with a cyclohexyl halide (e.g., 3-methylcyclohexyl bromide) in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to facilitate alkylation.

- Step 2 : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) and purify via silica gel chromatography .

- Alternative : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties for functionalization, as seen in analogous piperazine-triazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 6.9–7.3 ppm for fluorobenzyl), methylcyclohexyl protons (δ 1.0–2.5 ppm), and piperazine methylene groups (δ 2.5–3.8 ppm) .

- Mass Spectrometry (LCMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups like C-F stretches (~1100 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Q. What in vitro assays are used to evaluate its pharmacological potential?

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MDA-MB-231) to measure IC₅₀ values .

- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Receptor Binding : Radioligand displacement assays (e.g., 5-HT1A serotonin receptors) to assess affinity .

Advanced Research Questions

Q. How can molecular docking studies predict its mechanism of action?

- Target Selection : Prioritize enzymes/receptors with structural homology to known piperazine targets (e.g., acetyl-CoA carboxylase, tyrosine kinases) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Analyze binding poses of the fluorobenzyl and methylcyclohexyl groups in hydrophobic pockets .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values to validate predictions .

Q. How to resolve contradictions between in vitro activity and in vivo efficacy?

- Case Study : Modified piperazines with β-cyclodextrin show reduced toxicity but lower activity due to steric hindrance. Address this by optimizing substituent bulk or using prodrug strategies .

- Experimental Adjustments :

- Improve bioavailability via PEGylation or liposomal encapsulation.

- Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) to identify metabolic bottlenecks .

Q. What strategies enhance selectivity for specific biological targets?

- Structure-Activity Relationship (SAR) :

- Fluorine at the 3-position on the benzyl group enhances electron-withdrawing effects, improving receptor binding .

- Methylcyclohexyl groups increase lipophilicity, favoring penetration into lipid-rich tissues .

- Fragment-Based Design : Replace the triazole moiety (from click chemistry) with bioisosteres like oxadiazoles to modulate selectivity .

Q. How to address discrepancies in cytotoxicity data across cell lines?

- Hypothesis Testing : Evaluate cell-specific factors like membrane transporter expression (e.g., P-gp efflux pumps) via inhibition assays .

- Data Normalization : Use fold-change analysis relative to positive controls (e.g., doxorubicin) and account for assay variability (e.g., plate-to-plate differences) .

Q. What computational methods optimize its pharmacokinetic profile?

- ADMET Prediction : Tools like SwissADME predict logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with improved metabolic stability .

Data Contradiction Analysis

Q. How to interpret conflicting reports on antiplatelet vs. anticancer activity?

- Contextual Factors : Antiplatelet activity may dominate in derivatives with electron-donating groups (e.g., -OCH₃), while anticancer effects correlate with electron-withdrawing substituents (e.g., -NO₂) .

- Experimental Replication : Repeat assays under standardized conditions (e.g., platelet-rich plasma vs. cancer cell culture media) to isolate structure-specific effects .

Q. Why do some analogs show high in vitro potency but poor in vivo performance?

- Key Factors :

- Rapid Phase I metabolism (e.g., cytochrome P450 oxidation of the piperazine ring).

- Low solubility due to high logP (>4), addressed via salt formation (e.g., hydrochloride) .

- Solution : Introduce metabolically stable groups (e.g., trifluoromethyl) or use co-solvents (e.g., Cremophor EL) in formulation .

Methodological Recommendations

Q. How to design a robust SAR study for this compound?

- Variable Groups : Systematically modify the fluorobenzyl (e.g., ortho/meta/para-F) and cyclohexyl (e.g., 3- vs. 4-methyl) substituents.

- Assay Panel : Test analogs against 3–5 related targets (e.g., kinases, GPCRs) to identify selectivity trends .

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity .

Q. What in silico tools validate synthetic feasibility?

- Retrosynthesis : Employ AI-based platforms (e.g., Chematica) to propose routes with >80% yield predictions.

- Reaction Optimization : DOE (Design of Experiments) to optimize temperature, solvent, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.